molecular formula C24H22OS2 B12599654 2-Butanol, 1,4-bis(2-naphthalenylthio)- CAS No. 632331-78-3

2-Butanol, 1,4-bis(2-naphthalenylthio)-

Katalognummer: B12599654
CAS-Nummer: 632331-78-3
Molekulargewicht: 390.6 g/mol
InChI-Schlüssel: CPIJCZQDDWDQOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butanol, 1,4-bis(2-naphthalenylthio)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a secondary carbon atom, along with two naphthalenylthio groups attached to the 1 and 4 positions of the butanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 1,4-bis(2-naphthalenylthio)- typically involves the reaction of 2-butanol with 2-naphthalenethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 2-Butanol, 1,4-bis(2-naphthalenylthio)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butanol, 1,4-bis(2-naphthalenylthio)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The naphthalenylthio groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Butanol, 1,4-bis(2-naphthalenylthio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butanol, 1,4-bis(2-naphthalenylthio)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the naphthalenylthio groups can participate in π-π interactions and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butanol: A secondary alcohol with a similar hydroxyl group but lacking the naphthalenylthio groups.

    1,4-Bis(2-naphthalenylthio)benzene: A compound with similar naphthalenylthio groups but a different backbone structure.

Uniqueness

2-Butanol, 1,4-bis(2-naphthalenylthio)- is unique due to the combination of its secondary alcohol structure and the presence of two naphthalenylthio groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

632331-78-3

Molekularformel

C24H22OS2

Molekulargewicht

390.6 g/mol

IUPAC-Name

1,4-bis(naphthalen-2-ylsulfanyl)butan-2-ol

InChI

InChI=1S/C24H22OS2/c25-22(17-27-24-12-10-19-6-2-4-8-21(19)16-24)13-14-26-23-11-9-18-5-1-3-7-20(18)15-23/h1-12,15-16,22,25H,13-14,17H2

InChI-Schlüssel

CPIJCZQDDWDQOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)SCCC(CSC3=CC4=CC=CC=C4C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.